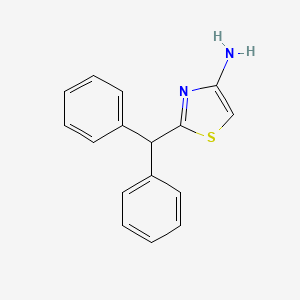

2-(Diphenylmethyl)-1,3-thiazol-4-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-benzhydryl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c17-14-11-19-16(18-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUZMBXMNDQVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387159 | |

| Record name | 2-benzhydryl-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425399-53-7 | |

| Record name | 2-benzhydryl-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Diphenylmethyl 1,3 Thiazol 4 Amine and Its Structural Analogs

Strategies for Constructing the 1,3-Thiazole Ring System with Diphenylmethyl Functionality

The construction of the 1,3-thiazole ring is a cornerstone of synthetic organic chemistry, with the Hantzsch thiazole (B1198619) synthesis being the most prominent and widely adopted method. bepls.comnih.gov This classical approach involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. bepls.comresearchgate.net For the synthesis of a thiazole bearing a diphenylmethyl group at the C2 position, the reaction would typically employ 2,2-diphenylthioacetamide (B108565) as the key thioamide precursor.

The Hantzsch synthesis and its modifications are valued for their reliability and the ability to introduce a wide variety of substituents onto the thiazole core. figshare.comderpharmachemica.com The reaction mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. researchgate.net

Alternative strategies for thiazole ring formation include:

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide. nih.govnih.gov

Robinson-Gabriel Synthesis: This approach utilizes the cyclization of acylaminocarbonyl compounds with a thionating agent like phosphorus pentasulfide or Lawesson's reagent. bepls.comnih.gov

Microwave-Assisted Synthesis: Modern techniques using microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. bepls.comfigshare.com

These methods provide a versatile toolkit for chemists to construct the desired thiazole scaffold, which can be adapted based on the availability of starting materials and the desired substitution pattern.

Approaches for Introducing the 4-Amine Moiety on the Thiazole Ring

The introduction of an amine group at the C4 position of the thiazole ring is a critical step in the synthesis of the target compound. A common strategy is a variation of the Hantzsch synthesis where thiourea (B124793) is reacted with an α-haloketone to produce a 2-aminothiazole (B372263). derpharmachemica.comorientjchem.org To obtain a 4-aminothiazole, the precursors must be chosen accordingly. One potential route involves the reaction of a thioamide with an α-halo-α-amino carbonyl derivative.

Another effective method involves synthesizing the thiazole ring with a precursor functional group at the C4 position, which can then be converted to an amine. For instance, a nitro group can be introduced and subsequently reduced to an amine. Similarly, an azide (B81097) can be introduced and reduced to the desired amine functionality.

Some synthetic pathways might involve the direct use of α-amino ketones as precursors, though their stability can be a concern. Often, the amino group is protected during the ring-forming reaction and deprotected in a subsequent step to yield the final 4-aminothiazole.

Methods for Incorporating the 2-(Diphenylmethyl) Group

The 2-(diphenylmethyl) substituent, also known as a benzhydryl group, is introduced into the thiazole ring via the thioamide component in the Hantzsch synthesis. The required precursor for this reaction is 2,2-diphenylthioacetamide.

The synthesis of this key thioamide intermediate typically starts from diphenylacetic acid. The carboxylic acid is first converted to the corresponding amide, 2,2-diphenylacetamide. This transformation can be achieved through various standard amidation procedures, such as conversion to an acid chloride followed by reaction with ammonia. Subsequently, the amide is thionated to yield 2,2-diphenylthioacetamide. Lawesson's reagent is a common and effective thionating agent for this purpose. nih.gov The successful synthesis of this precursor is crucial as it directly installs the desired diphenylmethyl group at the C2 position of the thiazole ring during the cyclization step.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of 2-(Diphenylmethyl)-1,3-thiazol-4-amine. Key parameters that are typically fine-tuned include the choice of solvent, base, temperature, and reaction time. nanobioletters.com The Hantzsch thiazole synthesis, being the most probable route, has been the subject of extensive optimization studies for various analogs.

Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Solvents such as ethanol, methanol, N,N-dimethylformamide (DMF), and toluene (B28343) have been successfully employed. nanobioletters.com DMF often proves to be an excellent choice, facilitating high yields, sometimes as high as 95%, due to its high boiling point and ability to dissolve a wide range of reactants. nanobioletters.com

Base Catalysis: The presence of a base is often required to neutralize the hydrogen halide formed during the condensation reaction. Common bases include potassium carbonate, sodium acetate, and triethylamine. nanobioletters.comresearchgate.net The choice of base can impact the reaction's efficiency, with potassium carbonate often showing superior performance in combination with DMF. nanobioletters.com

Temperature and Reaction Time: These two parameters are interdependent. While higher temperatures generally accelerate the reaction, they can also lead to the formation of side products. Microwave-assisted protocols have emerged as a powerful tool, allowing for rapid heating to high temperatures (e.g., 120°C) and dramatically reducing reaction times from hours to mere minutes, often resulting in excellent yields. researchgate.net

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Ethanol | Sodium Acetate | Reflux | 5 | 65 | nanobioletters.com |

| 2 | Methanol | Ammonium Acetate | Reflux | 6 | 70 | nanobioletters.com |

| 3 | Toluene | Potassium Carbonate | Reflux | 7 | 55 | nanobioletters.com |

| 4 | DMF | - | Reflux | 4 | 65 | nanobioletters.com |

| 5 | DMF | Potassium Carbonate | Reflux | 3 | 95 | nanobioletters.com |

| 6 | Ethanol (Microwave) | - | 120 | 0.17 (10 min) | 89 | researchgate.net |

Exploration of Novel Synthetic Routes and Mechanistic Studies

Beyond classical methods, research continues to uncover novel and more efficient synthetic routes for thiazole derivatives. These modern approaches often align with the principles of green chemistry, aiming for reduced reaction times, lower energy consumption, and the use of environmentally benign reagents and solvents. bepls.com

One-Pot, Multi-Component Reactions: These reactions are highly efficient as they combine several synthetic steps into a single operation without isolating intermediates. A one-pot, three-component synthesis of thiazole derivatives can be achieved by reacting an α-bromoketone, a primary amine, and an isothiocyanate, often under microwave irradiation, to afford the desired products in high yields within minutes. researchgate.net

Green Catalysis and Solvents: The use of eco-friendly catalysts and solvents is a significant area of development. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) are favored for being safe, recyclable, and effective. bepls.com Water and polyethylene (B3416737) glycol (PEG) are explored as green solvent alternatives to volatile organic compounds. bepls.com Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene (B1197577) glycol, have also been successfully used for thiazole synthesis, offering a safer and more sustainable reaction medium. mdpi.com

Mechanistic studies aim to elucidate the precise reaction pathways, which can lead to further optimization and the development of new synthetic strategies. For example, understanding the role of bifunctional catalysts like asparagine, which contains both a Lewis base (NH2) and a Brønsted acid (COOH) group, can help in designing more effective catalytic systems. bepls.com

Synthesis of Key Precursors and Advanced Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key building blocks.

Thioamide Precursor: The primary precursor for introducing the 2-(diphenylmethyl) group is 2,2-diphenylthioacetamide. The synthesis of this intermediate typically begins with diphenylacetic acid. This acid is converted to 2,2-diphenylacetamide, which is then thionated using a reagent like Lawesson's reagent or phosphorus pentasulfide to yield the target thioamide. nih.gov

α-Halocarbonyl Precursor: The other crucial component is an α-halocarbonyl compound that provides the C4 and C5 atoms of the thiazole ring and the 4-amine functionality. A suitable precursor would be a 2-halo-1-aminoethanone derivative. Due to the potential instability of such compounds, they are often generated in situ or used in a protected form. For example, an α-haloketone can be reacted with a source of the amine group, such as hexamethylenetetramine (Sommelet reaction precursor), or an α-azido ketone could be synthesized and later reduced to the amine. nih.gov

Thiosemicarbazone Intermediates: In some synthetic routes, particularly for 2-hydrazinyl-1,3-thiazoles which can be precursors to other derivatives, thiosemicarbazones are important intermediates. These are typically formed by the condensation of a ketone with thiosemicarbazide. The resulting thiosemicarbazone can then undergo cyclization with an α-halocarbonyl compound to form the thiazole ring. nih.govmdpi.com

Diversification Strategies for Derivatization at Amine and Phenyl Positions

Once this compound is synthesized, it serves as a versatile scaffold for further chemical modification to create a library of structural analogs. nih.govnih.gov

Derivatization at the 4-Amine Position: The primary amine at the C4 position is a reactive handle for a variety of transformations:

Acylation/Amidation: The amine can be readily acylated by reacting it with acid chlorides or activated carboxylic acids (using coupling agents like HCTU) to form amides. nih.gov

Schiff Base Formation: Condensation with various aldehydes yields the corresponding Schiff bases (imines), which can be further reduced to secondary amines. nih.gov

Alkylation: Direct alkylation can introduce alkyl groups onto the nitrogen atom.

Derivatization at the Phenyl Positions: The two phenyl rings of the diphenylmethyl group are susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro (-NO2), halo (-Cl, -Br), or acyl groups can be introduced onto the aromatic rings. These modifications can significantly alter the electronic and steric properties of the molecule. For instance, a bromo-substituted phenyl ring can be further functionalized using cross-coupling reactions like the Suzuki or Sonogashira reactions to introduce new aryl or alkynyl groups. nih.gov

These diversification strategies allow for the systematic exploration of the structure-activity relationship of this class of compounds by modifying different parts of the molecule. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 2 Diphenylmethyl 1,3 Thiazol 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-(Diphenylmethyl)-1,3-thiazol-4-amine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The diphenylmethyl group's methine proton (-CH) would likely appear as a singlet, integrating to one proton. The ten protons of the two phenyl rings would produce complex multiplets in the aromatic region of the spectrum. The thiazole (B1198619) ring possesses a single proton, which would also present as a singlet. The amine (-NH₂) group's two protons would typically appear as a broad singlet, and its chemical shift can be variable.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 7.20-7.50 | Multiplet | 10H |

| Thiazole-H | ~6.50 | Singlet | 1H |

| Methine-CH | ~5.50 | Singlet | 1H |

Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and are subject to solvent and concentration effects.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for the carbons of the thiazole ring, the diphenylmethyl group (both methine and phenyl carbons), and the amine-substituted carbon of the thiazole. The two phenyl rings may show fewer than 12 signals if there is free rotation leading to chemical equivalency.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=N (Thiazole) | ~168 |

| C-NH₂ (Thiazole) | ~150 |

| Phenyl C (quaternary) | ~140 |

| Phenyl CH | 127-130 |

| C-S (Thiazole) | ~105 |

Note: These are estimated chemical shift ranges.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, although for this molecule with many singlet peaks, its utility might be focused on resolving the complex couplings within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Functional Group Identification

FT-IR spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum would be expected to show absorptions corresponding to N-H stretching of the primary amine, C-H stretching from the aromatic and methine groups, C=N and C=C stretching from the thiazole and phenyl rings, and C-N and C-S stretching vibrations.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (methine) | Stretching | 2850-2950 |

| C=N (Thiazole) | Stretching | 1600-1650 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| N-H | Bending | 1550-1650 |

| C-N | Stretching | 1250-1350 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Determination

HRMS is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₁₆H₁₄N₂S), the calculated exact mass is 266.0878 g/mol . nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]+ or [M+H]+) that corresponds closely to this calculated value, confirming the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the bond between the diphenylmethyl group and the thiazole ring, leading to a prominent fragment ion corresponding to the diphenylmethyl cation ([C₁₃H₁₁]⁺) at m/z 167. Another potential fragmentation could involve the thiazole amine ring itself.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation

While spectroscopic methods provide crucial data on connectivity and functional groups, single-crystal X-ray diffraction offers the most definitive three-dimensional structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the this compound molecule.

Should a suitable crystal be obtained, the resulting crystallographic data would reveal the conformation of the diphenylmethyl group relative to the thiazole ring, as well as the planarity of the thiazole ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing arrangement. However, there is no publicly available crystal structure data for this specific compound at this time.

Elemental Composition Analysis for Purity and Stoichiometry Verification

Elemental analysis serves as a fundamental technique in the characterization of novel compounds, providing a quantitative determination of the mass percentages of constituent elements. For this compound, this analysis is crucial for verifying the empirical formula (C₁₆H₁₄N₂S), confirming its stoichiometric integrity, and assessing the purity of the synthesized sample. The procedure typically involves combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. Sulfur content is determined separately, often by converting it to sulfur dioxide (SO₂) or sulfate (B86663) ions.

The theoretical elemental composition, derived from the molecular formula C₁₆H₁₄N₂S, provides a benchmark against which experimental results are compared. Any significant deviation between the found and calculated values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Count in Molecule | Total Mass in Molecule (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 72.15 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.30 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.52 |

| Sulfur | S | 32.065 | 1 | 32.065 | 12.04 |

| Total Molecular Weight (g/mol) | 266.367 | 100.01 |

In synthetic chemistry, particularly for heterocyclic compounds like thiazole derivatives, elemental analysis is a standard method to validate the final product's identity and purity. ptfarm.plnih.gov Research findings for related thiazole and thiadiazole structures consistently show that experimentally determined values for carbon, hydrogen, nitrogen, and sometimes sulfur, align closely with the calculated theoretical percentages. rasayanjournal.co.innih.gov For a synthesized sample of this compound to be considered pure and structurally correct, the experimental results from CHNS analysis are expected to fall within a narrow margin of error, typically ±0.4% or ±0.5%, of the theoretical values. rasayanjournal.co.innih.gov

This close correlation confirms that the empirical formula of the synthesized compound matches the expected formula and that significant quantities of impurities, such as starting materials, byproducts, or solvents, are not present.

Table 2: Illustrative Comparison of Theoretical vs. Experimental Elemental Analysis Data

This table provides a hypothetical example of experimental results to illustrate how data is typically presented and evaluated for purity confirmation.

| Element | Theoretical Mass % | Experimental Mass % (Found) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 72.15 | 72.01 | -0.14 |

| Hydrogen (H) | 5.30 | 5.35 | +0.05 |

| Nitrogen (N) | 10.52 | 10.48 | -0.04 |

| Sulfur (S) | 12.04 | 11.95 | -0.09 |

The data presented in Table 2 demonstrates the expected level of agreement for a high-purity sample, where the differences between theoretical and found values are minimal and well within the accepted analytical tolerance. Therefore, elemental composition analysis is an indispensable tool in the advanced structural characterization of this compound, providing definitive evidence of its stoichiometric accuracy and purity.

Computational Chemistry and Theoretical Investigations of 2 Diphenylmethyl 1,3 Thiazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Parameters

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. researchgate.netmdpi.com For a molecule like 2-(diphenylmethyl)-1,3-thiazol-4-amine, DFT methods such as B3LYP or ωB97XD with a basis set like 6-311++G(d,p) would be employed to optimize the molecular geometry and calculate key electronic and reactivity parameters. researchgate.netmdpi.com

These calculations reveal the distribution of electron density, molecular orbital energies, and other descriptors that govern how the molecule interacts with other chemical species. The presence of the electron-rich 2-aminothiazole (B372263) ring, combined with the bulky, non-polar diphenylmethyl group, creates a molecule with distinct electronic regions. nih.govresearchgate.net Reactivity descriptors derived from these calculations, such as chemical hardness, softness, electronegativity, and chemical potential, quantify the molecule's stability and propensity to participate in chemical reactions. For instance, a lower chemical hardness generally indicates higher reactivity. mdpi.com

Interactive Table 1: Predicted Quantum Chemical Parameters for this compound (Note: These are representative values based on calculations for similar thiazole (B1198619) derivatives and may not reflect experimentally verified data.)

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| Total Energy (Etot) | -3300 to -2500 eV | Indicates the overall stability of the optimized molecular structure. nih.gov |

| Dipole Moment (μ) | 2.0 - 4.0 Debye | Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Chemical Hardness (η) | 2.5 - 3.0 eV | Measures resistance to deformation of electron cloud; higher values suggest greater stability. nih.gov |

| Electronegativity (χ) | 3.5 - 4.5 eV | Indicates the molecule's ability to attract electrons. |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses provide a visual and quantitative framework for understanding a molecule's reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red or orange) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show a negative potential (red) around the nitrogen atoms of the thiazole ring and the amino group, indicating these are prime sites for electrophilic attack or hydrogen bond donation. mdpi.com Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), marking them as sites for nucleophilic attack or hydrogen bond acceptance. mdpi.com The large diphenylmethyl group would be characterized by neutral potential (green), corresponding to its hydrophobic nature.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminothiazole moiety, particularly the sulfur and nitrogen atoms, reflecting its role as the primary electron donor. nih.gov

LUMO: The LUMO is likely distributed across the thiazole ring and potentially the phenyl rings, representing the most probable sites for accepting an electron.

HOMO-LUMO Gap (ΔE): A small energy gap signifies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.netmdpi.com Thiazole derivatives typically exhibit moderate energy gaps, indicating a balance of stability and reactivity. researchgate.net

Conformational Analysis and Energy Landscapes of the Compound

Conformational analysis is crucial for understanding the behavior of flexible molecules like this compound. chemrxiv.orglibretexts.org The compound's flexibility arises primarily from the rotation around the single bonds connecting the diphenylmethyl group to the thiazole ring. This rotation allows the two phenyl rings and the thiazole ring to adopt various spatial arrangements, each corresponding to a specific conformer with a distinct potential energy. nih.gov

Theoretical methods can be used to explore the conformational space and map the potential energy surface. researchgate.net This involves systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. The results are often visualized as a Ramachandran-like plot or an energy landscape, which identifies low-energy, stable conformers (energy minima) and the energy barriers (transition states) that separate them. chemrxiv.org The bioactive conformation—the specific shape the molecule adopts when binding to a biological target—is presumed to be one of these low-energy conformers. nih.gov Understanding the conformational preferences is essential for accurate molecular docking and for designing derivatives with improved binding affinity. nih.gov

Molecular Docking Studies for Putative Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, such as an enzyme or a transporter protein.

Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes. nih.gov Many heterocyclic compounds, including thiazole derivatives, have been investigated as COX inhibitors. mdpi.comacs.orgmetu.edu.tr Docking studies of thiazole-based compounds into the active sites of COX-1 and COX-2 can elucidate the structural basis for their inhibitory activity and selectivity. mdpi.comsciepub.com

For this compound, a docking simulation would place the molecule into the COX active site. Key interactions that would be analyzed include:

Hydrogen Bonds: The amino group on the thiazole ring could act as a hydrogen bond donor, potentially interacting with key residues like Ser530 or Tyr355 in the COX active site. mdpi.comsciepub.com

Hydrophobic Interactions: The bulky and lipophilic diphenylmethyl group would likely occupy the hydrophobic channel of the COX active site, forming van der Waals interactions with non-polar residues such as Leu352, Val349, and Phe518. mdpi.com

π-π Stacking: The phenyl rings could engage in π-π stacking interactions with aromatic residues like Tyr385 or Trp387 within the active site.

The specific binding mode and calculated binding affinity would provide a hypothesis for its potential as a COX inhibitor. nih.gov

Monoamine transporters (MATs), including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), are critical targets for drugs treating neurological and psychiatric disorders. researchgate.netfrontiersin.orgnih.gov The diphenylmethyl moiety is a key pharmacophore in several MAT inhibitors, such as modafinil. nih.gov

Docking this compound into homology models of MATs could reveal its potential as a reuptake inhibitor. frontiersin.org These transporters have a central binding site (S1) and an allosteric site (S2) in the extracellular vestibule. frontiersin.org Docking studies would explore the compound's ability to bind to these sites. Key interactions for related ligands often involve:

Aromatic Interactions: The diphenylmethyl group would likely interact with aromatic residues (e.g., tyrosine, phenylalanine) that line the S1 or S2 binding pockets in DAT and SERT. frontiersin.orgscilit.com

Hydrogen Bonds: The thiazole and amine functionalities could form crucial hydrogen bonds with polar residues within the transporter binding sites.

By comparing the predicted binding modes and affinities for DAT, SERT, and NET, these studies could predict the compound's potency and selectivity profile, offering insights into its potential psychoactive effects. nih.gov

Interactive Table 2: Potential Key Binding Interactions for this compound

| Target | Interaction Type | Potential Interacting Residues | Molecular Moiety Involved |

|---|---|---|---|

| COX Enzymes | Hydrogen Bonding | Ser530, Tyr355, Arg120 | -NH2 group, Thiazole N |

| Hydrophobic | Leu352, Val349, Phe518 | Diphenylmethyl group | |

| π-π Stacking | Trp387, Tyr385 | Phenyl rings | |

| Monoamine Transporters | Aromatic/Hydrophobic | Tyrosine, Phenylalanine residues in S1/S2 sites | Diphenylmethyl group |

| Hydrogen Bonding | Aspartate, Serine residues in binding pocket | -NH2 group, Thiazole N |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For a class of compounds like 2-aminothiazole derivatives, a QSAR model could predict their inhibitory activity against a specific target, such as an enzyme or receptor. nih.govimist.maexcli.de

Developing a QSAR model involves several steps:

Data Set Collection: A series of structurally related this compound analogues with experimentally measured biological activities (e.g., IC₅₀ values) is required. acs.org

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), topological (e.g., connectivity indices), and physicochemical (e.g., LogP) properties. imist.ma

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build an equation that links a subset of the most relevant descriptors to the biological activity. imist.ma

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. imist.ma

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. The model provides insights into which structural features are most important for activity, for example, it might reveal that higher lipophilicity (LogP) and a specific charge distribution on the thiazole ring are critical for high inhibitory potency. imist.maresearchgate.net

Interactive Table 3: Common Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | ELUMO (Energy of LUMO) | Relates to the molecule's ability to accept electrons. imist.ma |

| Physicochemical | LogP (Partition Coefficient) | Measures lipophilicity, affecting membrane permeability. imist.ma |

| Steric/Topological | MR (Molar Refractivity) | Relates to molecular volume and polarizability. imist.ma |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Electronic-Topological Method (ETM) in Thiazole SARrsc.org

The Electronic-Topological Method (ETM) is a computational approach used in structure-activity relationship (SAR) studies to identify the structural fragments responsible for a molecule's biological activity. researchgate.net The method is distinguished by its independence from the compound's structural skeleton and its detailed, atom-level description of the molecule. researchgate.net

The process begins with a dataset of chemical compounds, including both active and inactive molecules, along with their corresponding activity data. researchgate.net Conformational analysis and quantum-chemical computations are performed for each molecule in the series. researchgate.net The core of the ETM involves representing molecules using Electron-Topological Matrices of Conjugency (ETMC), which are weighted matrices that capture various electronic and topological characteristics of the molecule. researchgate.net By analyzing these matrices across the dataset, the ETM algorithm can identify specific fragments or pharmacophores that are statistically associated with biological activity. This information provides rules that can guide the synthesis of new, potentially more active compounds. researchgate.net For a series of thiazole derivatives, ETM could be employed to determine which electronic and spatial features of the this compound scaffold are crucial for a specific biological effect.

Neural Network Approaches for Activity Predictionrsc.org

Artificial Neural Networks (ANNs) are versatile computational tools capable of modeling complex, non-linear relationships between a compound's structure and its biological activity. researchgate.net In quantitative structure-activity relationship (QSAR) studies, ANNs are used to develop predictive models based on calculated molecular descriptors. researchgate.net

One such approach is the Associative Neural Network (ASNN), which combines an ensemble of feed-forward neural networks with the K-nearest neighbor technique. researchgate.net This method simulates short- and long-term memory, allowing the network to incorporate new data and achieve high generalization ability without complete retraining. researchgate.net For thiazole derivatives, a neural network could be trained on a dataset of known compounds with measured activity (e.g., antimicrobial, anticancer). researchgate.netmdpi.com Input data would consist of various calculated descriptors for each molecule, while the output would be the biological activity. Once trained, the model could predict the activity of novel compounds like this compound, providing a rapid screening method to prioritize candidates for synthesis and experimental testing. researchgate.netresearchgate.net An excellent correlation between experimental and ANN-predicted values has been demonstrated in studies on other heterocyclic compounds, indicating the potential for high predictive power. researchgate.net

In Silico Assessment of "Drug-like" Properties and Rule-of-Thumb Compliance (e.g., QikProp Analysis)nih.gov

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery, as poor pharmacokinetics are a major cause of clinical trial failures. schrodinger.com In silico tools like QikProp provide rapid predictions of pharmaceutically relevant physicochemical and pharmacokinetic properties based on a molecule's 3D structure. schrodinger.com This analysis helps to filter out compounds with unsuitable ADME profiles early in the development process. schrodinger.com

These programs calculate a wide range of descriptors to assess a compound's "drug-likeness." Key among these are rules-of-thumb like Lipinski's Rule of Five, which predicts poor absorption or permeation when a molecule violates certain thresholds for molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors. For this compound, a QikProp analysis would generate a profile of its key properties, allowing for an assessment of its potential as an orally available drug candidate.

Below is an example of a data table that would be generated from such an analysis, showing key predicted properties and their recommended ranges for drug candidates.

| Property | Predicted Value | Acceptable Range | Description |

| Molecular Weight (MW) | 266.36 | 130.0 - 725.0 | The mass of the molecule. |

| logP (octanol/water) | 3.5 | -2.0 - 6.5 | A measure of lipophilicity. |

| logS (aq. solubility) | -4.2 | -6.5 - 0.5 | Predicts the solubility of the compound in water. |

| logBB (brain/blood) | -0.5 | -3.0 - 1.2 | Predicts the ability of the compound to cross the blood-brain barrier. |

| Caco-2 Permeability | 450 nm/s | < 25 is poor, > 500 is great | Predicts permeability through the intestinal wall. |

| # H-bond Donors | 1 | 0.0 - 6.0 | Number of hydrogen bond donors (violates Lipinski's rule if > 5). |

| # H-bond Acceptors | 3 | 2.0 - 20.0 | Number of hydrogen bond acceptors (violates Lipinski's rule if > 10). |

| # Rotatable Bonds | 3 | 0.0 - 15.0 | A measure of molecular flexibility. |

| Rule of Five | 0 | 0 (max is 4) | Number of violations of Lipinski's Rule of Five. |

Note: The predicted values in this table are illustrative for this compound and represent the type of output provided by software like QikProp.

Homology Modeling for Elucidating Binding with Relevant Protein Structuresnih.govresearchgate.net

Understanding how a compound interacts with its biological target at a molecular level is crucial for rational drug design. When an experimental 3D structure of the target protein (determined by methods like X-ray crystallography) is not available, homology modeling can be used to generate a reliable theoretical model. nih.gov This technique is applicable when the target protein sequence has a significant identity (typically >30%) to a protein whose structure has already been solved. nih.gov

The homology modeling process involves four main steps: nih.gov

Template Identification: Identifying a homologous protein with a known structure in the Protein Data Bank (PDB).

Sequence Alignment: Aligning the amino acid sequence of the target protein with the template sequence.

Model Building: Constructing the 3D model of the target protein based on the coordinates of the template structure.

Model Refinement and Validation: Assessing the quality of the generated model using tools like Ramachandran plots, which check for stereochemical viability. nih.govfrontiersin.org

Once a validated 3D model of a relevant protein target is built, molecular docking simulations can be performed. frontiersin.org In this step, this compound would be computationally placed into the active site of the modeled protein. The simulation calculates the most likely binding poses and estimates the binding free energy, indicating the strength of the interaction. frontiersin.org This provides valuable insights into the specific amino acid residues involved in binding and the potential mechanism of action, which can guide the design of more potent and selective analogs. sciepub.com

Structure Activity Relationship Sar Studies of 2 Diphenylmethyl 1,3 Thiazol 4 Amine Derivatives

Impact of Substitutions on the Diphenylmethyl Moiety on Biological Activity

The diphenylmethyl group at the 2-position of the thiazole (B1198619) ring plays a significant role in how the molecule interacts with its biological target, often through hydrophobic and van der Waals interactions. Modifications to this part of the molecule, particularly on the two phenyl rings, can substantially alter the compound's biological profile.

Positional Effects: Studies on various classes of biologically active thiazoles have demonstrated a clear preference for the position of substituents on an attached phenyl ring. For instance, in a series of bromo-substituted 2-aminothiazole (B372263) derivatives, the biological activity was found to follow the order of para > meta > ortho substitution. nih.govmdpi.com This suggests that substitution at the para position is most favorable, likely by allowing the substituent to interact with a specific sub-pocket of the target protein without causing steric hindrance.

Electronic Effects: The electronic nature of the substituents (electron-donating vs. electron-withdrawing) is another key determinant of activity. In some series of thiazole derivatives, the presence of electron-withdrawing groups, such as nitro or fluoro groups at the para position of a phenyl ring, resulted in maximum inhibition in both antibacterial and antifungal assays. mdpi.com This indicates that reducing the electron density of the phenyl ring can be beneficial for certain biological activities.

The following table summarizes the general effects of phenyl ring substitutions as observed in related heterocyclic compounds.

| Substituent Type | Position | General Impact on Activity |

| Halogens (e.g., -Br, -Cl) | para | Often enhances activity nih.govmdpi.com |

| Electron-Withdrawing (e.g., -NO₂, -F) | para | Can increase potency mdpi.com |

| Electron-Donating (e.g., -OCH₃) | Varies | Activity is context-dependent |

| Bulky Groups | ortho | Often decreases activity due to steric hindrance nih.govmdpi.com |

The central carbon atom linking the two phenyl rings in the diphenylmethyl group acts as a tetrahedral bridge, defining the spatial orientation of the aromatic rings. While specific SAR studies on the replacement of this bridge atom within the 2-(diphenylmethyl)-1,3-thiazol-4-amine scaffold are not extensively detailed in the literature, the concept of bioisosteric replacement is a fundamental strategy in medicinal chemistry. Replacing the carbon atom with a heteroatom such as oxygen (ether bridge) or nitrogen (amine bridge) would significantly alter the bond angle, flexibility, and hydrogen-bonding potential of the moiety. Such a change would impact how the molecule fits into a binding site and could introduce new interactions, thereby profoundly affecting its biological activity.

Influence of Modifications on the Thiazole Ring and the 4-Amine Group

The thiazole-4-amine portion of the molecule is a critical pharmacophore, likely involved in key interactions such as hydrogen bonding with the biological target.

The primary amine at the C4 position is a potential hydrogen bond donor. Modifications at this site are a common strategy to fine-tune a compound's activity and pharmacokinetic properties. SAR studies on related 1,3-thiazole derivatives have shown varied results upon modification of an amino group.

N-Alkylation: The effect of adding alkyl groups to the amine is highly dependent on the specific biological target. For example, in one study on 1,3-thiazole cholinesterase inhibitors, N-methylation of an amine drastically reduced its activity. academie-sciences.fracademie-sciences.fr This suggests that the primary amine's hydrogen atoms are crucial for binding, and their replacement with a methyl group eliminates a key interaction.

N-Acylation: Converting the amine to an amide (N-acylation) is another common modification. In studies of 2-aminothiazoles with antitubercular activity, the introduction of substituted benzoyl groups at the amino position led to a more than 100-fold improvement in potency. nih.gov This highlights that for some targets, extending from the amine position with an acyl group can access additional binding interactions and significantly enhance activity.

These findings suggest that while the unsubstituted 4-amine may be important, its modification into a larger, functionalized group like an amide can be a highly effective strategy for potency enhancement, depending on the target.

The only available carbon for substitution on the thiazole ring is the C5 position. Adding substituents at this position can influence the molecule's interaction with its target through steric and electronic effects. In studies of nNOS inhibitors, it was proposed that adding an alkyl group at the 5-position of a 4-aminothiazole ring could provide beneficial hydrophobic interactions, potentially restoring potency that was lost when switching from a different scaffold. beilstein-journals.org Furthermore, research on other thiazole series has shown that a phenyl substituent at the C4 position can confer high antibacterial activity, indicating that bulky aromatic groups can be well-tolerated on the thiazole ring itself. nih.gov

Stereochemical Investigations and Their Relevance to Enantioselectivity

The bridge carbon atom of the diphenylmethyl group is a stereocenter, meaning that this compound exists as a pair of enantiomers (R and S forms). In pharmacology, it is a well-established principle that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This phenomenon, known as enantioselectivity, arises because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer.

Therefore, the biological activity of this compound is likely to be stereospecific, with one enantiomer being significantly more potent than the other. A thorough investigation would involve the separation of the two enantiomers (chiral resolution) and the independent evaluation of their biological effects. However, specific studies detailing the stereochemical investigations and enantioselectivity of this compound derivatives are not prominent in the available scientific literature. Such studies would be essential for the rational optimization of this chemical series as therapeutic agents.

Future Perspectives and Advanced Research Directions for 2 Diphenylmethyl 1,3 Thiazol 4 Amine Research

Development of Targeted Probes and Chemical Tools for Biological Systems

To further elucidate the biological functions and molecular interactions of 2-(diphenylmethyl)-1,3-thiazol-4-amine, the development of targeted probes and chemical tools is a critical next step. These tools are instrumental for visualizing and perturbing biological processes in vitro and in vivo. nih.gov

Future research could focus on synthesizing fluorescently-labeled analogs of this compound. These probes would enable high-resolution imaging to track the compound's subcellular localization and interaction with its biological targets in real-time. Additionally, photoaffinity-labeled probes could be designed to covalently bind to target proteins upon photoactivation, facilitating their identification and characterization. Another promising avenue is the development of biotinylated or clickable alkyne-tagged derivatives, which can be used for affinity purification of binding partners from cell lysates, providing a deeper understanding of the compound's mechanism of action.

Integration of Omics Technologies in Mechanism of Action Elucidation

Understanding the detailed mechanism of action of this compound requires a systems-level approach. The integration of "omics" technologies, such as proteomics, transcriptomics, and metabolomics, can provide a comprehensive view of the cellular pathways modulated by the compound.

By employing these technologies, researchers can identify changes in protein expression (proteomics), gene transcription (transcriptomics), and metabolite levels (metabolomics) in response to treatment with the compound. This multi-omics data can help to construct a detailed picture of the compound's biological effects and identify potential off-target interactions. For instance, quantitative proteomics can pinpoint specific proteins whose expression or post-translational modifications are altered, offering clues to the compound's direct targets and downstream signaling cascades.

Application of Artificial Intelligence and Machine Learning in Lead Optimization and De Novo Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. researchgate.netcsic.es These computational tools can be applied to the this compound scaffold to enhance its therapeutic properties.

Exploration of Novel Biological Targets Based on Mechanistic Insights

The 2-aminothiazole (B372263) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, receptors, and enzymes. mdpi.comscholarsresearchlibrary.com Mechanistic studies on this compound may reveal novel and unanticipated biological targets.

Initial research has shown that various 2-aminothiazole derivatives exhibit potent anticancer activities by targeting key signaling pathways involved in cell proliferation and survival. nih.govnih.govnih.gov Future investigations should aim to identify the specific molecular targets of this compound. This can be achieved through a combination of computational predictions, such as molecular docking, and experimental validation using techniques like thermal shift assays and enzymatic activity assays. The identification of novel targets will not only expand our understanding of the compound's therapeutic potential but also open up new avenues for drug development for various diseases.

Advanced Analytical and Bioanalytical Method Development for Quantitative Studies

Robust and sensitive analytical methods are essential for the preclinical and clinical development of any drug candidate. For this compound, the development of advanced analytical and bioanalytical methods is crucial for its quantitative determination in various biological matrices.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex samples such as plasma, urine, and tissue homogenates. researchgate.net Future work should focus on developing and validating such methods for this compound. These methods will be vital for pharmacokinetic studies, enabling the determination of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, these analytical techniques are indispensable for quality control during the synthesis and formulation of the compound.

Sustainable and Scalable Synthetic Methodologies for Industrial Translation

For any promising therapeutic agent to reach the clinic, the development of a sustainable and scalable synthetic process is paramount. Green chemistry principles should be integrated into the synthesis of this compound to minimize environmental impact and ensure economic viability. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Diphenylmethyl)-1,3-thiazol-4-amine, and how can reaction yields be improved?

The compound is typically synthesized via condensation reactions. For example, 2-amino-4-phenylthiazole derivatives are often prepared by reacting thiourea with α-haloketones or via Hantzsch thiazole synthesis. To improve yields:

- Use absolute ethanol as a solvent under reflux conditions (7–10 hours) with catalytic acetic acid .

- Optimize stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde and amine precursors) to minimize side products .

- Purify via recrystallization (ethanol or dichloromethane) and confirm purity using TLC or HPLC .

Q. How can spectroscopic techniques (IR, NMR, mass spectrometry) validate the structure of this compound?

- IR Spectroscopy : Identify characteristic peaks for NH₂ (~3300 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (600–700 cm⁻¹) .

- ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm, multiplet), thiazole protons (δ 6.5–7.0 ppm), and NH₂ (δ 5.0–5.5 ppm, exchangeable) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 309.41 for related derivatives) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Antimicrobial Activity : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

- Enzyme Inhibition : Test against targets like acetylcholinesterase or microbial enzymes (e.g., β-lactamase) via spectrophotometric methods .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) can:

- Map molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic sites .

- Calculate HOMO-LUMO gaps to estimate kinetic stability and charge transfer behavior .

- Simulate infrared and NMR spectra for cross-validation with experimental data .

Note: Incorporate exact exchange terms in functionals to improve thermochemical accuracy (e.g., hybrid functionals) .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Use SHELX software for structure solution/refinement .

- ORTEP Visualization : Analyze bond lengths/angles (e.g., C-S ~1.74 Å in thiazole rings) and assess packing interactions (e.g., π-π stacking between diphenyl groups) .

- Twinned Data Handling : Apply SHELXL for high-resolution refinement of challenging datasets .

Q. How do structural modifications (e.g., halogenation) impact biological activity?

- Halogen Substitution : Introduce Cl or F at the phenyl ring to enhance antimicrobial potency via increased lipophilicity and target binding .

- Derivatization : Synthesize Schiff base analogs (e.g., condensation with 4-dimethylaminobenzaldehyde) to study π-conjugation effects on bioactivity .

- QSAR Modeling : Use Hammett constants (σ) or logP values to correlate substituent effects with IC₅₀ data .

Q. What mechanisms explain discrepancies in reported biological activities across studies?

- Experimental Variables : Differences in bacterial strains (e.g., drug-resistant vs. wild-type) or culture conditions (e.g., pH, temperature) .

- Stereochemical Factors : Enantiomeric purity (if applicable) may alter target interactions; validate via chiral HPLC or X-ray crystallography .

- Solubility Limitations : Poor aqueous solubility can reduce apparent activity; use DMSO/β-cyclodextrin complexes to enhance bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting results in computational vs. experimental spectroscopic data?

- Calibration : Ensure DFT parameters (e.g., solvent models) match experimental conditions (e.g., ethanol vs. gas phase) .

- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., NH₂ rotation) not captured in static DFT calculations .

- Validation : Cross-check with solid-state NMR or X-ray crystallography to resolve ambiguities in solution-phase spectra .

Methodological Best Practices

- Synthesis Reproducibility : Document reaction conditions (e.g., inert atmosphere, catalyst purity) to minimize batch-to-batch variability .

- Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) for peer validation .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and report MIC values in triplicate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.